ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
Overview
Description
ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is a complex organic compound that features a combination of functional groups, including an ethyl ester, a benzyl group, a methylsulfamoyl group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(benzyl(methyl)sulfamoyl)phenyl isocyanate, which can then be reacted with ethyl formate under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzyl or phenyl rings.
Scientific Research Applications
ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the sulfonyl group may interact with thiol-containing enzymes, while the carbamoyl group can form hydrogen bonds with protein residues.
Comparison with Similar Compounds
ETHYL ({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl ({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)acetate: Similar structure but with an acetate group instead of a formate group.
Benzyl ({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)formate: Similar structure but with a benzyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[4-[benzyl(methyl)sulfamoyl]anilino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-25-18(22)17(21)19-15-9-11-16(12-10-15)26(23,24)20(2)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWYMZJHSMBAAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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